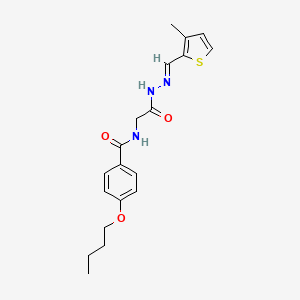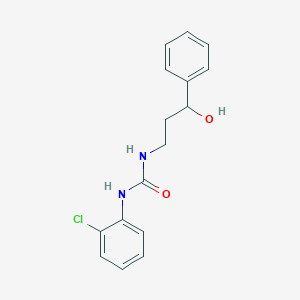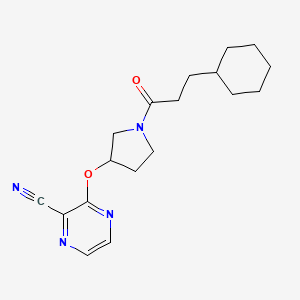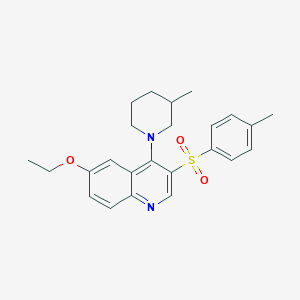![molecular formula C9H20N2O3 B2441270 tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate CAS No. 1327336-47-9](/img/structure/B2441270.png)
tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate
Vue d'ensemble
Description
tert-Butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate: is a chemical compound with the molecular formula C9H20N2O3. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-3-(methylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: : tert-Butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields a hydroxyl compound .
Applications De Recherche Scientifique
Chemistry: : In chemistry, tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate is used as a building block in the synthesis of more complex molecules. It is also used as a protecting group for amines in organic synthesis .
Biology: : In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can also be used as a substrate in enzymatic assays .
Medicine: : In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies .
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as an intermediate in the synthesis of various chemical products .
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar in structure but lacks the methylamino group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar but has a shorter carbon chain.
tert-Butyl N-(3-aminopropyl)carbamate: Similar but lacks the hydroxyl group.
Uniqueness: : tert-Butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate is unique due to the presence of both hydroxyl and methylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications .
Propriétés
IUPAC Name |
tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-6-7(12)5-10-4/h7,10,12H,5-6H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBXYIOWRYJKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CNC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1327336-47-9 | |
| Record name | tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2441189.png)



![rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B2441193.png)
![N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride](/img/structure/B2441194.png)
![N-benzyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2441198.png)

![5-Fluoro-N-[(6-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2441202.png)

![ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2441206.png)


